molecular formula C21H27NO6 B4000479 3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid

3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid

Cat. No.: B4000479
M. Wt: 389.4 g/mol
InChI Key: JOWJMOXPODPGFI-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine; oxalic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylphenoxy group, and an amine group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxypropan-1-amine with 3-(2-phenylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The phenylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine hydrochloride
  • 3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine sulfate

Uniqueness

Compared to similar compounds, 3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine; oxalic acid exhibits unique properties due to the presence of the oxalic acid moiety. This can influence its solubility, stability, and reactivity, making it distinct in its applications and behavior in various environments.

Properties

IUPAC Name

3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.C2H2O4/c1-21-15-7-13-20-14-8-16-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;3-1(4)2(5)6/h2-6,9-12,20H,7-8,13-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWJMOXPODPGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid
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3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid
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3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid
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3-methoxy-N-[3-(2-phenylphenoxy)propyl]propan-1-amine;oxalic acid
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